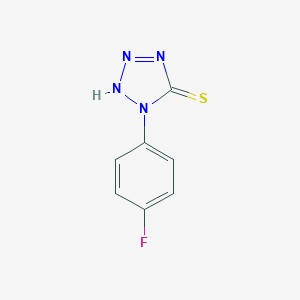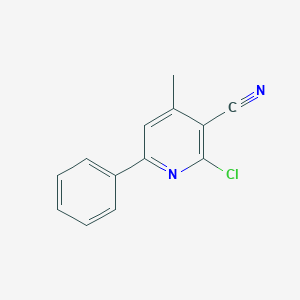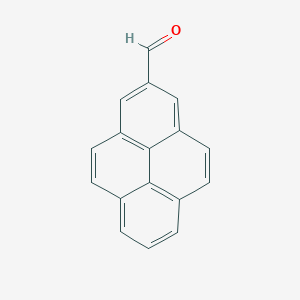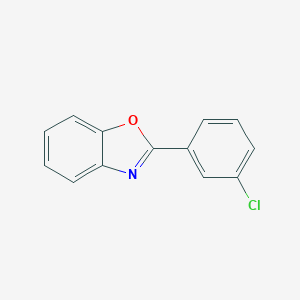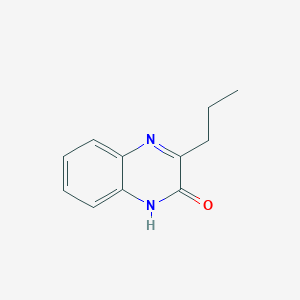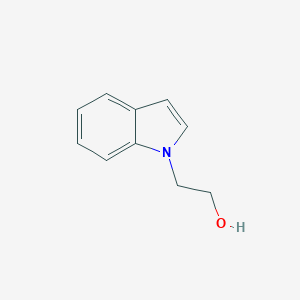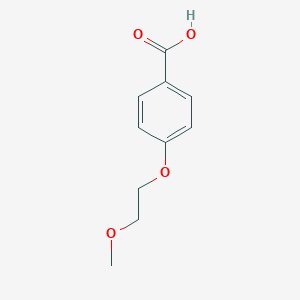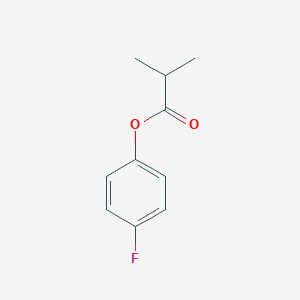
4-Fluorophenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 2-methylpropanoate is a chemical compound that is widely used in scientific research. It is a derivative of phenylpropanoic acid and is also known as 4-Fluorophenyl 2-methylpropionate. This compound is used for various purposes in the laboratory, including as a reagent, intermediate, and building block in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-methylpropanoate is not well understood. However, it is believed to act as a modulator of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. By modulating GABA receptors, this compound may have an effect on the central nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have potential therapeutic effects in the treatment of various diseases, including anxiety, depression, and epilepsy. Additionally, this compound has been studied for its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Fluorophenyl 2-methylpropanoate in laboratory experiments is its high purity and stability. This compound is also readily available and relatively inexpensive, making it a cost-effective reagent for organic chemistry reactions. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are several future directions for research involving 4-Fluorophenyl 2-methylpropanoate. One area of interest is the development of new drugs based on this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic effects. Finally, research is needed to explore the potential toxic effects of this compound and to develop safe handling protocols for laboratory use.
Synthesis Methods
The synthesis of 4-Fluorophenyl 2-methylpropanoate involves the reaction of 4-fluorophenol with 2-methylpropanoic acid in the presence of a catalyst. The reaction proceeds through esterification, which involves the formation of an ester bond between the carboxylic acid and alcohol groups. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
4-Fluorophenyl 2-methylpropanoate is used in various scientific research applications. One of its primary uses is as a building block in the synthesis of other compounds. It is also used as a reagent in organic chemistry reactions, particularly in the preparation of amides and esters. Additionally, this compound is used in the development of new drugs, as it has been shown to have potential therapeutic effects.
properties
CAS RN |
111864-79-0 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11FO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
GVARNPQFAVKTPE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)F |
synonyms |
Propanoic acid, 2-Methyl-, 4-fluorophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



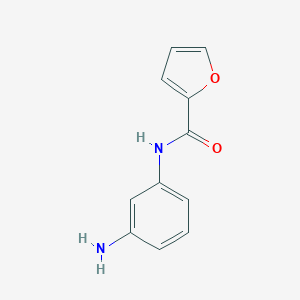
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)

